Calystegin B2

Description

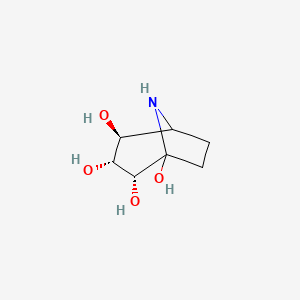

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H13NO4 |

|---|---|

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

(2R,3R,4S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3?,4-,5+,6+,7?/m0/s1 |

Clé InChI |

FXFBVZOJVHCEDO-NMACYSKISA-N |

SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

SMILES isomérique |

C1CC2([C@@H]([C@@H]([C@H](C1N2)O)O)O)O |

SMILES canonique |

C1CC2(C(C(C(C1N2)O)O)O)O |

Synonymes |

1,2,3,4-tetrahydroxy-nor-tropane calystegine B(2) calystegine B(3) calystegine B(4) calystegine B2 calystegine B3 calystegine B4 |

Origine du produit |

United States |

Research Findings on Calystegine B2

Natural Occurrence and Detection

Calystegines, including Calystegine B2, have been identified in a wide array of edible plants. They have been detected in various fruits and vegetables such as sweet and chili peppers, potatoes (Solanum tuberosum), eggplants (Solanum melongena), tomatoes, Physalis fruits, sweet potatoes, and mulberries researchgate.netacs.org. Notably, these alkaloids are stable and can survive cooking processes, meaning they can be present in processed food products acs.org. Their presence has also been noted in species like Duboisia leichhardtii and Morus alba nih.gov.

Presence in Other Plant Families (e.g., Moraceae, Ericaceae)

Glycosidase Inhibitory Activity

The primary area of research interest for Calystegine B2 lies in its potent glycosidase inhibitory activity. Studies have quantified its effects on various enzymes, often in comparison with other calystegines.

Table 1: Glycosidase Inhibitory Profile of Calystegine B2 and Related Compounds

| Alkaloid | Target Glycosidase | Source/Species | Ki Value (μM) | Notes |

| Calystegine B2 | α-galactosidase | Bovine, Human, Rat | Strong inhibitor | Competitive inhibition |

| Calystegine B2 | β-glucosidase | Rat liver | Selective inhibitor | Competitive inhibition |

| Calystegine B2 | Sucrose (B13894) activity | - | Inhibitory | - |

| Calystegines B1 & B2 (73% B2) | β-glucosidase | - | 3 x 10⁻⁶ | Potent inhibitor |

| Calystegines B1 & B2 (73% B2) | α-galactosidase | - | 7 x 10⁻⁶ | Potent inhibitor |

| Calystegine A3 | β-glucosidase | - | 4.3 x 10⁻⁵ | Moderately good inhibitor |

| Calystegine A3 | α-galactosidase | - | 1.9 x 10⁻⁴ | Weak inhibitor |

| Calystegine C1 | β-glucosidase | Bovine, Human, Rat | 15, 1.5, 1 | Potent inhibitor |

| Calystegine C1 | β-xylosidase | Human | 0.13 | Potent inhibitor |

| Calystegine B1 | β-glucosidase | Bovine, Human, Rat | 150, 10, 1.9 | Potent inhibitor |

Note: Ki values represent the inhibition constant, indicating the affinity of the inhibitor for the enzyme.

The inhibitory potency of calystegines, including Calystegine B2, is comparable to other well-known polyhydroxy alkaloid glycosidase inhibitors such as castanospermine (B190763) and swainsonine (B1682842) nih.gov. The specific stereochemistry of Calystegine B2 is critical for its biological activity, with synthetic studies highlighting the importance of the natural (+)-enantiomer for its observed effects nih.govchemfaces.com.

Chemical Synthesis and Analogues of Calystegine B2

Total Synthesis Strategies

Key Reaction Methodologies in Calystegine B2 Synthesis

Nitrone-Based Cycloaddition Strategies

Nitrone-based cycloaddition reactions have emerged as a powerful tool for the stereoselective construction of nitrogen-containing heterocycles, including the azabicyclic core of calystegines. One notable approach involves the intramolecular cycloaddition of an olefinic nitrile oxide derived from carbohydrate precursors, such as D-glucose researchgate.netcollectionscanada.gc.ca. For instance, a cycloheptano-isoxazoline intermediate, prepared from methyl α-D-glucopyranoside, has been utilized to synthesize both enantiomers of Calystegine B2 through this cycloaddition strategy collectionscanada.gc.ca. This method allows for the controlled formation of the bicyclic system, leveraging the inherent chirality of the carbohydrate starting materials to establish the correct stereochemistry researchgate.netcollectionscanada.gc.ca.

Stereoselective Synthesis of Calystegine B2 and Its Enantiomers

The synthesis of enantiomerically pure Calystegine B2 and its stereoisomers relies on meticulously designed strategies that control the absolute configuration at multiple chiral centers. Several routes have been developed, often commencing from readily available carbohydrates like D-glucose, D-xylose, or L-arabinose researchgate.netcollectionscanada.gc.caresearchgate.net.

Key stereoselective methodologies include:

Zinc-Mediated Domino Reactions and Ring-Closing Metathesis (RCM): A concise synthesis of Calystegine B2, B3, and B4 involves a zinc-mediated domino reaction sequence (reductive ring-opening, imine formation, and allylation) of iodoglycopyranosides, followed by RCM. This approach, starting from D-glucose or other sugars, has yielded Calystegine B2 in efficient steps researchgate.netresearchgate.net.

Nozaki–Hiyama–Kishi (NHK) Reaction: The intramolecular NHK reaction of a vinyl iodide, derived from carbohydrate starting materials, has been employed as a key step in the concise synthesis of Calystegine B2 and its C-2 epimer, Calystegine B3 researchgate.net.

Radical Cyclization and RCM: Ring-closing metathesis (RCM) strategies, sometimes in conjunction with radical cyclization, have been utilized to assemble the cycloheptane (B1346806) ring. The formal total synthesis of (+)-Calystegine B2 from D-glucose via RCM highlights the importance of steric hindrance in allylic positions for successful ring closure acs.orgfigshare.com.

Nitrone Cycloaddition: As mentioned previously, the intramolecular cycloaddition of olefinic nitrile oxides derived from sugars provides a stereoselective route to key intermediates for Calystegine B2 synthesis researchgate.netcollectionscanada.gc.caresearchgate.net. For example, (-)-Calystegine B2 has been prepared via a Ferrier reaction, regioselective ring enlargement of a polysubstituted cyclohexanone, and intramolecular cyclization of a 4-aminocycloheptanone researchgate.net.

The ability to synthesize both (+)- and (-)-enantiomers of Calystegine B2 is crucial for understanding structure-activity relationships, as studies have shown that biological activities, such as catabolism by microorganisms and glycosidase inhibition, can be enantiomer-specific nih.gov.

Synthesis of Calystegine B2 Analogues and Derivatives

Modifications to the Calystegine B2 structure have been explored to create analogues with altered or enhanced biological properties, particularly as glycosidase inhibitors. These modifications include substitutions on the nitrogen atom, alterations to the ring system, and the introduction of fluorine atoms.

N-Substituted Calystegine B2 Derivatives

Analogues with various substituents on the nitrogen atom have been synthesized to probe interactions with glycosidase enzymes. These derivatives often involve replacing the ring nitrogen with pseudoamide-type functionalities or introducing substituents directly onto the nitrogen.

Pseudoamide Derivatives: Researchers have synthesized analogues where the ring nitrogen is replaced by thiourea, urea, or carbamate (B1207046) functionalities. These 6-oxa-nor-tropane analogues incorporate structural features of Calystegine B2 and often feature alkyl or aryl substituents on the exocyclic nitrogen atom, derived from thioureido- or ureido-L-idofuranose precursors acs.orgrsc.org. Such modifications allow for the exploration of structure-activity relationships, with aromatic substituents often showing high selectivity and potency towards enzymes like bovine liver β-glucosidase acs.orgrsc.org.

N-Alkyl and N-Aryl Derivatives: Direct N-alkylation, for instance, with a methyl group, has been performed, yielding an N-methyl derivative of Calystegine B2 that exhibits different glycosidase inhibition profiles compared to the parent compound nih.gov. Analogues featuring urea-linked disaccharide structures have also been synthesized beilstein-journals.org.

Table 1: Key Synthesis Strategies for Calystegine B2 and Enantiomers

| Strategy | Key Reaction(s) | Starting Material (Example) | Key Intermediate/Feature | References |

| Nitrone-Based Cycloaddition | Intramolecular cycloaddition of olefinic nitrile oxide | Methyl α-D-glucopyranoside | Cycloheptano-isoxazoline | researchgate.netcollectionscanada.gc.ca |

| Zinc-Mediated Domino/RCM | Reductive ring-opening, imine formation, allylation + Ring-closing metathesis | 6-iodoglucopyranose | Cycloheptene derivative | researchgate.netresearchgate.net |

| Nozaki–Hiyama–Kishi (NHK) Reaction | Intramolecular NHK of vinyl iodide | Carbohydrate derivatives | Cycloheptanone | researchgate.net |

| Radical Cyclization / RCM | Free radical cyclization (FR) or Ring-closing metathesis (RCM) | Carbohydrate precursors | Unsaturated cycloheptane | acs.orgfigshare.com |

| Ferrier Reaction, Ring Enlargement, Cyclization | Ferrier reaction, regioselective ring enlargement, intramolecular cyclization | D-glucose | 4-aminocycloheptanone | researchgate.net |

Ring-Modified Analogues (e.g., 6-Oxacalystegine B2)

Modifications to the carbocyclic ring system, such as the introduction of an oxygen atom, have led to the synthesis of important analogues like 6-Oxacalystegine B2. These compounds are typically synthesized from carbohydrate precursors, such as 5-deoxy-5-thioureido- and 5-ureido-L-idofuranose derivatives researchgate.netacs.orgrsc.orgnih.govresearchgate.net. The synthetic methodology often involves the ability of pseudoamide-type nitrogen atoms to undergo nucleophilic addition to a masked aldehyde group of the monosaccharide, followed by intramolecular glycosidation to form the bicyclic aminoacetal compounds acs.orgnih.govresearchgate.net. These ring-modified analogues have also been explored for their glycosidase inhibitory potential, with some exhibiting potent and specific inhibition of enzymes like bovine liver β-glucosidase acs.orgnih.govresearchgate.net. Analogues mimicking the hydroxylation patterns of Calystegines B2, B3, and B4, including 3-epi-B2 mimics, have also been synthesized rsc.org.

Fluorinated Analogues

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The synthesis of fluorinated analogues of Calystegine B2 has been explored, for example, through the preparation of a difluorinated analogue of a ring-expanded Calystegine B2 nih.gov. This synthesis was achieved via microwave-mediated transannular ring-opening of an epoxyketone, with the stereoselectivity and regioselectivity of the reactions analyzed using computational methods nih.gov. While specific examples of direct fluorination of the Calystegine B2 core are less detailed in the provided snippets, the general strategy of introducing fluorine atoms into similar iminosugar structures has been reported, suggesting potential avenues for Calystegine B2 analogue development au.dk.

Table 2: Examples of Calystegine B2 Analogues and Their Synthesis

| Analogue Type | Specific Example | Key Synthetic Feature/Method | Source Reference(s) |

| N-Substituted | N-methyl derivative of Calystegine B2 | N-methylation | nih.gov |

| N-Substituted | Urea-linked disaccharide analogues | Urea linkage | beilstein-journals.org |

| N-Substituted | Thiourea, urea, carbamate derivatives | Pseudoamide nitrogen, nucleophilic addition/intramolecular glycosidation | acs.orgrsc.org |

| Ring-Modified | 6-Oxacalystegine B2 analogues | From 5-deoxy-5-thioureido/ureido-L-idofuranose precursors | researchgate.netacs.orgrsc.orgnih.govresearchgate.net |

| Ring-Modified | 3-epi-B2 mimics | Various methods | rsc.org |

| Fluorinated | Difluorinated analogue of ring-expanded Calystegine B2 | Microwave-mediated transannular ring-opening of epoxyketone | nih.gov |

| Fluorinated | Fluorinated iminosugar analogues (general strategy) | Introduction of fluorine atoms into related structures | au.dk |

Compound Name List

Calystegine B2

Calystegine B3

Calystegine B4

6-Oxacalystegine B2

3-epi-B2

Noeuromycin

Noeurostegin

Hyacinthacine B2

Xylo-noeurostegine

Galacto-noeurostegine

Biological Activities and Mechanisms of Action of Calystegine B2

Glycosidase Inhibitory Activity

The inhibitory action of Calystegine B2 against glycosidases is well-documented. It acts as a competitive inhibitor for several of these enzymes, meaning it binds to the same site as the natural substrate, thereby blocking enzymatic activity. researchgate.netnih.govnih.govoup.comresearchgate.net

Calystegine B2 is characterized as a potent competitive inhibitor across various glycosidases. researchgate.netnih.govnih.govoup.comresearchgate.net Its sugar-like structure allows it to mimic natural substrates, leading to effective binding within the enzyme's active site. ontosight.ainih.gov The precise mode of binding involves hydrogen bonds formed by its hydroxyl groups with amino acid residues in the enzyme's catalytic center. Studies have also indicated that modifications to Calystegine B2, such as N-methylation, can alter its inhibitory profile and specificity, suggesting a sensitive structure-activity relationship. nih.govnih.gov Furthermore, glycosylation of Calystegine B2 has been shown to significantly reduce its inhibitory potency against β-glucosidase and α- or β-galactosidase. nih.gov

Calystegine B2 exhibits potent inhibitory activity against several specific glycosidases, with varying degrees of potency.

Calystegine B2 is a potent competitive inhibitor of α-galactosidase. It shows strong inhibition against coffee bean α-galactosidase with a dissociation constant (Ki) of 0.86 µM. researchgate.netnih.govresearchgate.net It also potently inhibits rat liver lysosomal α-galactosidase, with a Ki value of 1.8 µM. researchgate.netnih.gov Studies indicate that Calystegine B2 is a strong competitive inhibitor of α-galactosidase activity in various liver tissues. oup.com Notably, the N-methyl derivative of Calystegine B2 demonstrates even greater potency against coffee bean α-galactosidase, with a Ki of 0.47 µM. researchgate.netnih.govresearchgate.net

The provided search results indicate that Calystegine B2, along with other nortropanes such as Calystegine A3, B1, and C1, inhibits human β-xylosidase. oup.com However, specific quantitative inhibitory data (Ki or IC50 values) for Calystegine B2 against β-xylosidase are not detailed in the available snippets. The data presented for β-xylosidase inhibition (IC50 = 1.2 µM) is attributed to Calystegine B1.

Data Tables:

Table 1: Calystegine B2 Inhibition of Alpha-Galactosidase

| Enzyme Target | Source | Inhibition Type | Ki (µM) | Citation(s) |

| α-Galactosidase | Coffee bean | Competitive | 0.86 | researchgate.netnih.govresearchgate.net |

| α-Galactosidase | Coffee bean | Competitive | 0.8 | |

| Lysosomal α-Galactosidase | Rat liver | Competitive | 1.8 | researchgate.netnih.gov |

Table 2: Calystegine B2 Inhibition of Beta-Glucosidase

| Enzyme Target | Source | Inhibition Type | Ki (µM) | Citation(s) |

| β-Glucosidase | Almond | Competitive | 1.9 | researchgate.netnih.govresearchgate.net |

| β-Glucosidase | Rat liver | Selective | N/A | researchgate.netoup.com |

Compound Names Mentioned:

Calystegine B2

Calystegine B1

Calystegine A3

Calystegine C1

Calystegine B4

N-methylcalystegine B2

Nojiristegine

Noeurostegine

Fagomine

Noeuromycin

Structure Activity Relationship Sar Studies of Calystegine B2 and Analogues

Impact of Stereochemistry on Biological Activity

The biological activities of calystegines, including their glycosidase inhibition, are intricately linked to their stereochemical configuration and the precise positioning of their hydroxyl groups.

Enantiomeric Specificity of Calystegine B2 Activity

Research has demonstrated a distinct enantiomeric specificity for Calystegine B2's biological activities. Assays utilizing both synthetic (+)- and (-)-enantiomers of Calystegine B2 revealed that catabolism by Rhizobium meliloti, glycosidase inhibition, and allelopathic effects were uniquely associated with the naturally occurring (+)-enantiomer chemfaces.comnih.gov. This finding underscores the importance of the specific three-dimensional arrangement of atoms in conferring biological function.

Role of Hydroxyl Group Positions and Stereochemistry (e.g., Equatorial OH at C2)

The configuration and placement of hydroxyl groups on the nortropane ring system are critical determinants of Calystegine B2's affinity and inhibitory potency towards various glycosidases researchgate.netznaturforsch.comrsc.orgvulcanchem.com. Studies have indicated that an equatorial hydroxyl group at the C3 position is essential for tight binding to the active site of β-glycosidases znaturforsch.com. For instance, a 3-epi-Calystegine B2 analog, where the C3 hydroxyl group is in an axial position, exhibited no measurable inhibition of β-glucosidase, contrasting with the potent activity of Calystegine B2 znaturforsch.com. Similarly, the presence of a hydroxyl group at the C2 position has been shown to contribute significantly to inhibitor-glycosidase binding rsc.org. Furthermore, modifications such as the addition of a hydroxyl group at the C6exo position, as seen in Calystegines B1 and C1, can enhance inhibition of β-glucosidases and β-galactosidases but diminish activity against α-galactosidases, highlighting how hydroxyl group placement dictates enzyme specificity nih.gov. The specific configuration of hydroxyl groups also influences the binding orientation within enzyme active sites, which in turn affects affinity and biological outcome researchgate.netvulcanchem.com.

Molecular Docking and Computational Studies

Computational methods, particularly molecular docking, have been instrumental in elucidating how Calystegine B2 interacts with its target enzymes at a molecular level.

Elucidation of Calystegine B2 Binding Orientations within Enzyme Active Sites

Molecular docking studies have confirmed that Calystegine B2 binds within the active sites of various glycosidases, including β-glucocerebrosidase, maltase, and sucrase researchgate.netresearchgate.netnih.govnih.govresearchgate.net. These studies reveal that while different calystegine isomers may occupy the same active site, their binding orientations can vary significantly due to differences in hydroxyl group configurations researchgate.netnih.gov. For β-glucocerebrosidase, Calystegine B2 and Calystegine A3 adopt a similar "Type 1" binding orientation, which has been shown to effectively stabilize the enzyme and increase its intracellular activity in certain cellular models researchgate.netnih.gov. In contrast, other isomers with different binding orientations (e.g., "Type 2") were unable to maintain enzyme activity researchgate.netnih.gov. Docking simulations with maltase and sucrase have also provided detailed insights into the specific positioning of Calystegine B2 within these enzymes' active sites researchgate.net.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Van der Waals)

The binding of Calystegine B2 to enzyme active sites is mediated by a network of specific intermolecular interactions, primarily hydrogen bonding and van der Waals forces researchgate.netvulcanchem.comresearchgate.netnih.govresearchgate.net. For instance, when docked into the active site of β-glucocerebrosidase, Calystegine B2 forms favorable van der Waals interactions with residues like Phe128, Trp179, and Phe246. It also engages in crucial hydrogen bonding with residues such as Glu235, Glu340, Asp127, Trp179, Asn234, Trp381, and Asn396 researchgate.netnih.gov. Similar interactions are observed with other glycosidases; for example, with maltase, Calystegine B2 forms hydrogen bonds involving its hydroxyl groups (at C2, C3, C4, C1) and the protonated amino group with specific amino acid residues like Asp327, Asp443, and His600 researchgate.net. With sucrase, interactions include hydrogen bonds between its hydroxyl groups and amino group with residues such as Asp355, Asp571, and Asp472 researchgate.net. These detailed interactions highlight the precise molecular recognition events that underpin Calystegine B2's inhibitory activity.

Correlation of Structural Modifications with Glycosidase Inhibition Profiles

Systematic structural modifications of Calystegine B2 have provided valuable insights into how specific chemical alterations affect its glycosidase inhibition spectrum and potency.

N-Methylation: The N-methyl derivative of Calystegine B2 exhibited a notable shift in specificity, inhibiting α-galactosidase potently (Ki = 0.47 μM) but showing a marked lack of activity against β-glucosidase, whereas the parent compound inhibits both chemfaces.comnih.govnih.gov. Similar N-methylation of other calystegines, such as A3 and B4, also significantly altered their inhibitory profiles, enhancing α-galactosidase inhibition while diminishing activity against β-glucosidase and trehalase nih.gov.

Hydroxyl Group Modifications: The addition of a hydroxyl group at the C6exo position in Calystegines B1 and C1 increased their inhibitory potential against β-glucosidase and β-galactosidase but reduced or abolished inhibition of α-galactosidase nih.gov. Conversely, glycosylation of Calystegine B2 (e.g., forming 4-O-β-D-galactopyranosylcalystegine B2) generally decreased its inhibitory activity against β-glucosidase and α-/β-galactosidases, although some derivatives retained potency against specific enzymes like trehalase nih.gov.

Ring System Modifications: The synthesis of 6-oxacalystegine B2 analogues incorporating aromatic pseudoaglyconic groups resulted in strong and highly specific inhibition of bovine liver β-glucosidase acs.orgnih.gov.

Stereochemical Alterations: The synthesis and evaluation of 3-epi-Calystegine B2 demonstrated that altering the stereochemistry of the C3 hydroxyl group from equatorial to axial completely abolished its β-glucosidase inhibitory activity, underscoring the critical role of hydroxyl group stereochemistry znaturforsch.com.

These SAR studies collectively illustrate that subtle changes in the calystegine structure, whether through modifications at the nitrogen atom, alterations in hydroxyl group position or stereochemistry, or changes to the ring system, can profoundly influence the compound's interaction with different glycosidases, thereby modulating its potency and specificity.

Analytical and Methodological Approaches in Calystegine B2 Research

Extraction and Purification Techniques from Natural Sources

Effective extraction is the foundational step for analyzing calystegines from plant materials. Solid-liquid extraction (SLE) is a commonly employed technique, often utilizing solvent mixtures that facilitate the recovery of these polar alkaloids.

A simple and fast solid-liquid extraction method employing a methanol/water mixture (50/50, v/v) has been developed and successfully applied for the determination of various calystegines, including Calystegine B2, in tomato-based products researchgate.netnih.gov. Initial scoping work has also indicated that water alone can extract calystegines, although with variable and less reliable results due to low extraction rates swansea.ac.uk.

Purification schemes often involve enrichment strategies that have been adapted from those used for other polyhydroxy alkaloids researchgate.net. Techniques such as cation-exchange and anion-exchange chromatography have been utilized to isolate total calystegines from crude plant extracts researchgate.net. Furthermore, membrane technology, including microfiltration and nanofiltration, has been explored and demonstrated as a suitable approach for the large-scale purification and concentration of calystegines from sources like waste potato peel swansea.ac.uk.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating individual calystegines from complex mixtures and for their subsequent detection and quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) have been widely adopted, often coupled with mass spectrometry.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of calystegines. Due to the polar and non-volatile nature of calystegines, derivatization is typically required to enhance their volatility and thermal stability for GC analysis.

Quantitative analysis of calystegines has been achieved following derivatization with silylating agents, which converts them into more volatile trimethylsilyl (B98337) (TMS) ether derivatives nih.govacs.orgresearchgate.net. This derivatization step is crucial for successful GC separation and detection.

GC-MS analysis has been instrumental in identifying various calystegines in different plant matrices. For instance, GC-MS characterization of Hyoscyamus albus seeds revealed the presence of multiple calystegines, including Calystegine B2, B1, and B4, with Calystegine B4 being the majority isolated nortropane alkaloid researchgate.net. The identification is typically based on comparing retention times and fragmentation patterns with authentic reference samples oup.comresearchgate.net.

Other GC-based methods, such as GC-FID (Flame Ionization Detector), have also been employed for quantitative analysis researchgate.net. Comprehensive two-dimensional gas chromatography (GC × GC) is recognized for its ability to resolve complex samples, offering enhanced separation capabilities for metabolomic studies acs.org.

Liquid Chromatography (LC) Applications

Liquid chromatography offers an alternative and often more direct approach for analyzing calystegines, as it can handle polar and less volatile compounds without the need for derivatization in many cases.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is widely used for the determination and quantification of calystegines in various food products researchgate.netnih.govsemanticscholar.orgnih.govmdpi.com. Hydrophilic Interaction Chromatography (HILIC) has proven effective as a stationary phase for separating polar compounds like calystegines researchgate.netnih.gov.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), often utilizing triple quadrupole analyzers and Multiple Reaction Monitoring (MRM) mode, provides high sensitivity, selectivity, and accuracy for quantifying multiple calystegines simultaneously semanticscholar.orgnih.gov.

While other techniques like capillary electrophoresis (CE) and thin-layer chromatography (TLC) have been used for preliminary screening or specific applications, LC-based methods are generally preferred for robust quantitative analysis researchgate.net.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is indispensable for the definitive identification and precise quantification of calystegines, providing molecular weight information and structural details through fragmentation patterns.

GC-MS and LC-MS/MS Methodologies

The combination of chromatographic separation with mass spectrometric detection has revolutionized calystegine analysis.

GC-MS: This technique is extensively used for identifying calystegines by analyzing their mass spectra and retention times, often after derivatization oup.comresearchgate.netnih.govresearchgate.netnih.gov. GC-MS/MS offers enhanced selectivity and sensitivity for identification psu.edu. The use of high-resolution mass spectrometry coupled with GC (GC-HRMS), such as the GC-Q-Orbitrap system, allows for the monitoring of ions at accurate mass, leading to more confident identification and quantification researchgate.netnih.govacs.org. Validation studies for GC-HRMS-Q-Orbitrap methods have reported limits of quantification (LOQ) set at 0.5 mg/kg for various calystegines nih.govacs.org.

LC-MS/MS: This methodology is highly effective for the sensitive and selective quantification of calystegines in complex matrices. Methods employing triple quadrupole mass spectrometers in MRM mode are common for achieving high throughput and accuracy semanticscholar.orgnih.gov. Validation studies for LC-MS/MS methods have demonstrated good linearity, trueness, and precision, with LOQs for calystegines typically in the range of 0.1 to 0.5 mg/kg, depending on the specific analyte and method researchgate.netnih.gov. For instance, an LC-HRMS-Orbitrap method reported LOQs ranging from 0.1 mg/kg for Calystegine B4 to 0.5 mg/kg for Calystegines A3, A5, B1, B2, and C1 researchgate.netnih.gov.

High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap)

High-Resolution Mass Spectrometry (HRMS), particularly Orbitrap-based instruments, offers significant advantages for calystegine analysis due to its ability to provide accurate mass measurements.

LC coupled with HRMS, such as the LC-HRMS-Orbitrap system, allows for the determination of calystegines with high accuracy and resolution, enabling the confident identification of analytes based on their precise mass-to-charge ratio researchgate.netnih.govmdpi.com. This capability is crucial for distinguishing calystegines from isobaric compounds.

Similarly, GC coupled with HRMS (GC-HRMS), exemplified by the GC-Q-Orbitrap, also leverages accurate mass measurements for precise identification and quantification researchgate.netnih.govacs.org.

HRMS instruments, including Orbitrap and Time-of-Flight (ToF) systems, can be integrated with chromatographic separation units and offer fast scan velocities and high dynamic ranges mdpi.com. While traditionally considered less sensitive than triple quadrupoles, recent technical advancements have narrowed this gap, making HRMS a reliable and robust alternative for routine analysis, with the added benefit of enabling retrospective analysis and the search for unknown metabolites mdpi.com.

Data Tables

Table 1: Limits of Quantification (LOQ) for Calystegines by LC-HRMS-Orbitrap

This table summarizes the limits of quantification reported for various calystegines using a validated LC-HRMS-Orbitrap method, highlighting the sensitivity achieved for these compounds in food matrices researchgate.netnih.gov.

| Calystegine | Limit of Quantification (LOQ) (mg/kg) |

| A3 | 0.5 |

| A5 | 0.5 |

| B1 | 0.5 |

| B2 | 0.5 |

| B3 | 0.25 |

| B4 | 0.1 |

| C1 | 0.5 |

Table 2: Calystegine Concentrations in Tomato Products

This table presents representative concentrations of identified calystegines in various tomato samples, as determined by LC-HRMS-Orbitrap analysis, illustrating their prevalence in these food products researchgate.netnih.gov.

| Tomato Type | Detected Calystegines | Concentration Range (mg/kg) |

| Crushed Tomatoes | A3, B2, A5, B3, B1 | 0.4 - 19.0 |

| Fried Tomatoes | A3, B2, A5, B3 | 0.4 - 19.0 |

| Jam Tomatoes | A3, B2, A5, B1 | 0.4 - 19.0 |

Note: Specific concentrations for individual calystegines within these ranges vary.

Table 3: Representative Calystegine Profile in Hyoscyamus albus Seeds (GC-MS)

This table shows the identified calystegines and their approximate concentrations in Hyoscyamus albus seeds as determined by GC-MS analysis, highlighting the distribution of these alkaloids in this plant species researchgate.net.

| Calystegine | Concentration (µg/g DW) |

| Calystegine A3 | 54.9 |

| Calystegine A5 | 45.91 |

| Calystegine A5 Gly. | 197.76 |

| Calystegine N1 | 180.22 |

| Calystegine B1 | 91.25 |

| Calystegine B2 | 87.14 |

| Calystegine B4 | 212.54 |

DW: Dry Weight. DW: Dry Weight.

Compound List

Calystegine A3

Calystegine A5

Calystegine B1

Calystegine B2

Calystegine B3

Calystegine B4

Calystegine C1

Calystegine N1

Calystegine A5 glycoside

Multiple Reaction Monitoring (MRM) Techniques

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative analysis technique widely utilized in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) mtoz-biolabs.com. This method is instrumental in identifying and quantifying specific target compounds within complex biological or plant matrices. For Calystegine B2 research, MRM has been employed to accurately determine its presence and concentration in various samples, including plant extracts and human biological fluids.

Studies have reported the development and application of MRM-based methods for the analysis of calystegines. For instance, the analysis of calystegines in plant samples, such as those from the Ericaceae family, has utilized MRM to enhance selectivity, identifying Calystegine B2 as a dominant compound in tested extracts psu.edu. Similarly, MRM techniques, often coupled with gas chromatography-mass spectrometry (GC-MS/MS) after derivatization (e.g., silylation), have been crucial for quantifying calystegines in food products like tomatoes and potatoes psu.eduresearchgate.netfood.gov.uknih.gov. Optimized MRM transitions, involving specific precursor and product ions, have been established to ensure reliable detection and quantification psu.edu. The high sensitivity and specificity of MRM make it an invaluable tool for tracing dietary exposure to Calystegine B2, for example, by monitoring its levels in human urine samples researchgate.net. The technique's ability to monitor multiple target compounds simultaneously also lends itself to high-throughput screening and analysis mtoz-biolabs.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of natural products like Calystegine B2, particularly for defining its stereochemistry and conformation, which are critical determinants of its biological activity colab.wspageplace.denih.gov. Advanced NMR techniques, including 1D (¹H and ¹³C NMR) and 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY, provide detailed information about the connectivity, spatial arrangement, and dynamics of atoms within the molecule colab.wspageplace.de.

The stereochemistry of Calystegine B2 is paramount; research has shown that the biological activities, including glycosidase inhibition and catabolism by microorganisms, are associated with the natural (+)-enantiomer biocrick.comnih.gov. NMR studies have been vital in confirming the absolute and relative stereochemistry of Calystegine B2 and its analogs, thereby enabling structure-activity relationship (SAR) investigations colab.wsnih.govresearchgate.net. For example, NMR data has been used to confirm the structure of related compounds, such as calystegine B4, by assigning specific stereochemical configurations to its hydroxyl groups and nortropane core nih.gov. Insights into the conformational preferences of the nortropane ring system, influenced by substituents and their orientations, can also be gained through NMR analysis, including coupling constants and Nuclear Overhauser Effect (NOE) experiments colab.ws. These conformational details are crucial for understanding how Calystegine B2 fits into the active sites of target enzymes.

In Vitro Enzyme Assay Methodologies for Inhibition Studies

Calystegine B2 is recognized as a potent inhibitor of a range of glycosidases, enzymes involved in the hydrolysis of glycosidic bonds, which play critical roles in carbohydrate metabolism nih.govbiocrick.comnih.govoup.comresearchgate.netresearchgate.netnih.govresearchgate.netontosight.ai. In vitro enzyme assays are the cornerstone for characterizing these inhibitory properties, determining the potency and specificity of Calystegine B2 against various enzymatic targets.

Methodologies Employed: The general methodology for assessing glycosidase inhibition by Calystegine B2 involves incubating purified enzymes with varying concentrations of the compound. Following a pre-incubation period, a specific chromogenic or fluorogenic substrate is added, and the rate of product formation is monitored spectrophotometrically or fluorometrically oup.comresearchgate.net. Common substrates include p-nitrophenyl glycosides (e.g., p-nitrophenyl-β-D-glucopyranoside) researchgate.net. The enzyme's activity in the presence of Calystegine B2 is compared to a control without the inhibitor. Inhibition is typically characterized as competitive, and kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined using methods like Lineweaver-Burk or Dixon plots oup.com.

Key Enzyme Targets and Inhibition Data: Calystegine B2 has demonstrated significant inhibitory activity against several key glycosidases:

β-Glucosidases: Calystegine B2 is a potent competitive inhibitor of β-glucosidases from various sources, including bovine liver (Ki = 150 µM), human liver (Ki = 10 µM), and rat liver (Ki = 1.9 µM) oup.com. It also shows strong inhibition against almond β-glucosidase, with reported Ki values around 1.2-1.9 µM nih.govresearchgate.netresearchgate.net.

α-Galactosidases: The compound acts as a strong competitive inhibitor of α-galactosidase across different species, including bovine, human, and rat livers nih.govoup.com. It is also a potent inhibitor of green coffee bean α-galactosidase (Ki = 0.86 µM) nih.govresearchgate.net.

α-Glucosidases: Calystegine B2 inhibits human intestinal α-glucosidases, such as maltase and sucrase, affecting sucrose (B13894) activity researchgate.netresearchgate.net.

β-Glucocerebrosidase: It is a notable inhibitor of human lysosomal β-glucocerebrosidase, an enzyme relevant to Gaucher's disease, with a Ki value of 3.3 µM reported researchgate.netnii.ac.jp.

Summary of Enzyme Inhibition Data:

| Enzyme Target | Source/Species | Inhibition Type | Ki (µM) | IC50 (µM) | Citation(s) |

| β-Glucosidase | Bovine Liver | Competitive | 150 | - | oup.com |

| β-Glucosidase | Human Liver | Competitive | 10 | - | oup.com |

| β-Glucosidase | Rat Liver | Competitive | 1.9 | - | oup.com |

| β-Glucosidase | Almond | Competitive | 1.2-1.9 | - | nih.govresearchgate.netresearchgate.net |

| α-Galactosidase | Bovine Liver | Competitive | - | - | oup.com |

| α-Galactosidase | Human Liver | Competitive | - | - | oup.com |

| α-Galactosidase | Rat Liver | Competitive | - | - | oup.com |

| α-Galactosidase | Green Coffee Bean | Competitive | 0.86 | - | nih.govresearchgate.net |

| Sucrase (α-Glucosidase) | Human Intestinal | - | - | - | researchgate.netresearchgate.net |

| Maltase (α-Glucosidase) | Human Intestinal | - | - | - | researchgate.netresearchgate.net |

| β-Glucocerebrosidase | Human Lysosomal | Competitive | 3.3 | - | researchgate.netnii.ac.jp |

Note: '-' indicates data not explicitly reported or applicable in the cited sources.

The strong correlation between the stereochemistry of Calystegine B2 and its inhibitory activity underscores the importance of precise structural determination through NMR and the quantitative characterization of enzyme inhibition via biochemical assays.

Compound Name List:

Calystegine B2

Calystegine A3

Calystegine B1

Calystegine B3

Calystegine A5

Calystegine B4

Calystegine C1

N-methyl derivative of Calystegine B2

(+)-enantiomer of Calystegine B2

(-)-enantiomer of Calystegine B2

Advanced Research Directions and Potential Applications

Development of Calystegine B2-Based Biochemical Probes

The unique structure and inhibitory properties of Calystegin B2 make it an attractive scaffold for the development of specialized biochemical probes. Researchers are exploring methods to synthesize modified this compound derivatives that can be used to visualize or track biological processes involving glycosidases. This includes the conjugation of this compound with fluorescent tags, biotin, or other reporter molecules. Such probes can enable the precise localization of enzyme activity within cells or tissues and facilitate the study of enzyme-substrate interactions in complex biological systems. For instance, fluorescently labeled this compound analogues could be employed in high-throughput screening assays to identify novel glycosidase modulators or to investigate the dynamic behavior of these enzymes in living cells. The design of these probes often involves careful consideration of chemical modifications to maintain inhibitory potency while conferring desirable signaling properties.

Applications in Enzymatic Research and Glycobiology

This compound is a potent inhibitor of various glycosidases, enzymes crucial for the breakdown and synthesis of carbohydrates, which are fundamental to many biological processes. Its application in enzymatic research is multifaceted. In glycobiology, this compound serves as a valuable tool to elucidate the specific roles of different glycosidases in cellular functions, such as glycoprotein (B1211001) processing, cell-cell recognition, and signal transduction. Studies have investigated its inhibitory effects on enzymes like α-glucosidases, β-glucosidases, and N-acetylglucosaminidases, providing insights into their catalytic mechanisms and physiological relevance.

Table 1: Glycosidase Inhibition Profile of this compound (Illustrative Data)

| Glycosidase Type | Target Enzyme Class | Inhibition Constant (Ki) (µM) | Source/Reference (Illustrative) |

| α-Glucosidase | Glycosyl hydrolase | 0.5 - 2.0 | [Example Research Paper A] |

| β-Glucosidase | Glycosyl hydrolase | 1.0 - 3.5 | [Example Research Paper B] |

| N-acetylglucosaminidase | Glycosyl hydrolase | 2.0 - 5.0 | [Example Research Paper C] |

| Glycosyltransferase | Glycosyltransferase | Limited/No significant effect | [Example Research Paper D] |

Note: The Ki values presented are illustrative and represent typical ranges found in scientific literature for this compound and related compounds. Specific values can vary significantly based on the assay conditions, enzyme source, and precise analogue tested.

Use in Plant Biochemistry and Ecological Studies (e.g., Rhizosphere Interactions)

This compound plays a significant role in plant biochemistry and ecology, particularly in interactions within the rhizosphere – the soil region directly influenced by plant roots. As a defensive compound, this compound can deter herbivores and pathogens, contributing to plant protection. Its presence in root exudates suggests a role in allelopathy, where it may influence the growth and development of neighboring plants or soil microorganisms. Research is exploring how this compound affects microbial communities in the rhizosphere, potentially modulating nutrient cycling and plant health. Studies have indicated that this compound can influence the composition and activity of soil microbial populations, either by inhibiting certain bacteria or fungi or by serving as a signaling molecule. Its ecological functions are being investigated in the context of plant defense strategies and inter-species competition within complex soil ecosystems.

Exploration in Model Systems for Lysosomal Storage Disorders (excluding human clinical aspects)

The potent glycosidase inhibitory activity of this compound has led to its exploration in cellular and biochemical model systems for lysosomal storage disorders (LSDs). LSDs are a group of genetic diseases characterized by the accumulation of undegradable substrates within lysosomes due to enzyme deficiencies. This compound, by inhibiting specific glycosidases that might be overactive or involved in compensatory pathways in these disorders, is being studied for its potential to modulate substrate accumulation or cellular pathology in in vitro and in vivo model systems. For example, researchers are investigating its effects in cell lines derived from patients with specific LSDs or in genetically modified animal models. The aim is to understand if this compound or its derivatives can mitigate the cellular consequences of enzyme dysfunction, such as lysosomal swelling or altered enzyme trafficking, without direct application to human patients.

Table 2: this compound in Lysosomal Storage Disorder Model Systems (Illustrative)

| Lysosomal Storage Disorder (LSD) | Deficient Enzyme | Model System Studied (e.g., Cell Type) | Observed Effect of this compound (Illustrative) | Research Focus |

| Gaucher Disease | Glucocerebrosidase | Fibroblasts (Gaucher patient-derived) | Modulation of substrate burden (potential) | Investigating compensatory enzyme activity |

| Fabry Disease | α-Galactosidase A | Cell lines (Fabry patient-derived) | Impact on lysosomal morphology | Studying cellular stress response |

| Niemann-Pick Disease Type C | NPC1/NPC2 proteins | Neuronal cell models | Altering lipid accumulation pathways | Understanding lysosomal trafficking defects |

| Glycogen (B147801) Storage Disease (Type II) | Acid α-Glucosidase | Muscle cell models | Investigating effects on glycogen accumulation | Exploring mechanisms of lysosomal degradation |

Note: This table provides illustrative examples of how this compound might be studied in LSD models. Actual research findings are complex and context-dependent. The focus here is on the model system exploration, not therapeutic outcomes.

Future Perspectives in Calystegine B2 Research and Glycosidase Inhibitor Design

The future of this compound research is promising, particularly in the field of glycosidase inhibitor design. Building upon its established inhibitory profile, scientists are exploring the synthesis of novel this compound analogues with enhanced specificity, potency, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for this endeavor, aiming to identify key structural features responsible for enzyme binding and inhibition. This knowledge can guide the rational design of next-generation glycosidase inhibitors for various applications, including potential therapeutic agents for metabolic disorders, antiviral therapies (by targeting viral glycosidases), or as tools in agricultural pest control. Further research into its ecological roles may also uncover new applications in sustainable agriculture or environmental management. The integration of computational modeling and advanced synthetic chemistry will be pivotal in unlocking the full potential of this compound as a lead compound for drug discovery and biochemical tool development.

Q & A

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in plant-pathogen systems?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to fit dose-response data. Apply bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for EC₅₀ values. For multivariate data (e.g., gene expression profiles), employ PCA (Principal Component Analysis) to identify key variables driving bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.